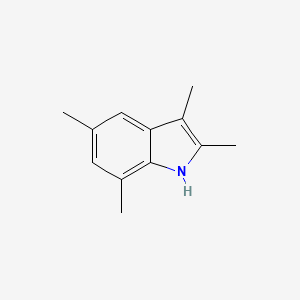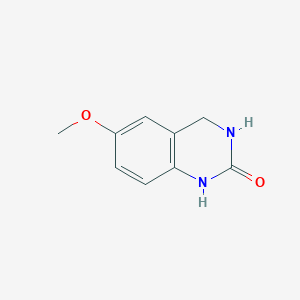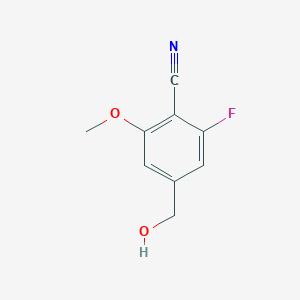
2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile is a chemical compound that belongs to the class of benzofuran derivatives. . The structure of this compound includes a benzofuran ring with two methyl groups at positions 2 and 7, and a carbonitrile group at position 6.
Vorbereitungsmethoden
The synthesis of 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 2,7-dimethylphenol with a suitable nitrile source can yield the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Chemischer Reaktionen
2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids .
Wissenschaftliche Forschungsanwendungen
2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives, including this compound, have shown potential as anti-tumor, antibacterial, and antiviral agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Wirkmechanismus
The mechanism of action of 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-tumor effects .
Vergleich Mit ähnlichen Verbindungen
2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile can be compared with other similar compounds such as 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid and 6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carbonitrile . These compounds share the benzofuran core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The presence of the carbonitrile group in this compound makes it unique and may contribute to its specific biological activities.
Eigenschaften
Molekularformel |
C11H11NO |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbonitrile |
InChI |
InChI=1S/C11H11NO/c1-7-5-9-3-4-10(6-12)8(2)11(9)13-7/h3-4,7H,5H2,1-2H3 |
InChI-Schlüssel |
GZUHZVBWABPJJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C(O1)C(=C(C=C2)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11912595.png)




![4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11912625.png)






![(1,1-Difluorospiro[2.5]octan-6-yl)methanamine](/img/structure/B11912665.png)

